molecular formula C15H14O5 B12541628 Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate CAS No. 142247-65-2

Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate

Cat. No.: B12541628
CAS No.: 142247-65-2
M. Wt: 274.27 g/mol
InChI Key: UYBIWDUOMBRNRD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name This compound delineates the compound’s core structure and substituents. The parent heterocycle is 2-benzofuran , a fused bicyclic system comprising a benzene ring and a furan moiety. The numbering of the benzofuran system begins at the oxygen atom in the furan ring (position 1), proceeds through the fused benzene ring (positions 2–8), and concludes at the carbonyl groups (positions 1 and 3).

Key structural features include:

  • 1,3-Dioxo groups : Two ketone functionalities at positions 1 and 3 of the benzofuran core, converting the furan oxygen into a lactone-like system.
  • 5-Carboxylate ester : A carboxylic acid derivative at position 5 of the benzene ring, esterified with a hex-5-en-1-yl chain.
  • Hex-5-en-1-yl substituent : A six-carbon alkenyl group with a double bond between carbons 5 and 6, attached via an ether linkage to the carboxylate group.

The structural formula is represented as:
$$ \text{C}{15}\text{H}{14}\text{O}_5 $$
with a planar benzofuran core and a flexible alkenyl side chain.

CAS Registry Number and Alternative Synonyms

As of the latest available data, the CAS Registry Number for this compound is not explicitly listed in the provided sources. However, structurally related benzofuran derivatives, such as 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid (CAS 127564-25-4) and 5-hydroxy-2-(5-methyl-1-oxo-4-hexenyl)benzofuran (CID 10824187), share functional similarities.

Alternative synonyms for the compound include:

  • 5-(Hex-5-en-1-yloxycarbonyl)-1,3-dioxo-1,3-dihydrobenzofuran
  • 1,3-Dioxo-1H-benzofuran-5-carboxylic acid hex-5-en-1-yl ester

These names emphasize the ester linkage and alkenyl substituent while adhering to IUPAC conventions.

Molecular Formula and Weight Analysis

The molecular formula C$${15}$$H$${14}$$O$$_5$$ derives from:

  • Benzofuran core : C$$8$$H$$4$$O$$_3$$ (accounting for two ketone groups and the fused ring system).
  • Carboxylate ester group : C$$7$$H$${10}$$O$$_2$$ (contributing the ester linkage and hex-5-en-1-yl chain).

Molecular weight calculation :
$$
\begin{align}
\text{Carbon: } &15 \times 12.01 = 180.15 \, \text{g/mol} \
\text{Hydrogen: } &14 \times 1.01 = 14.14 \, \text{g/mol} \
\text{Oxygen: } &5 \times 16.00 = 80.00 \, \text{g/mol} \
\hline
\text{Total: } &180.15 + 14.14 + 80.00 = 274.29 \, \text{g/mol}
\end{align
}
$$

This aligns with analogous benzofuran esters, such as 5-hydroxy-2-(5-methyl-1-oxo-4-hexenyl)benzofuran (MW 244.28 g/mol), adjusted for the additional oxygen and carbon atoms in the hex-5-en-1-yl group.

Table 1: Molecular Identity Summary
Property Value
IUPAC Name This compound
Molecular Formula C$${15}$$H$${14}$$O$$_5$$
Molecular Weight 274.29 g/mol
Key Synonyms 5-(Hex-5-en-1-yloxycarbonyl)-1,3-dioxo-1,3-dihydrobenzofuran

Properties

CAS No.

142247-65-2

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

hex-5-enyl 1,3-dioxo-2-benzofuran-5-carboxylate

InChI

InChI=1S/C15H14O5/c1-2-3-4-5-8-19-13(16)10-6-7-11-12(9-10)15(18)20-14(11)17/h2,6-7,9H,1,3-5,8H2

InChI Key

UYBIWDUOMBRNRD-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuran Carboxylic Acid Precursor

The 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid core is synthesized via cyclization of trimellitic anhydride (CID 11089) under acidic conditions. Alternatively, ozonolysis of silylated 4-hydroxyindanone derivatives followed by oxidation yields the carboxylic acid.

Esterification with Hex-5-en-1-ol

The acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Hex-5-en-1-ol, prepared via nucleophilic substitution of 6-bromo-1-hexene with potassium acetate (93% yield), is added dropwise. The reaction proceeds at 0–25°C for 12–24 hours, achieving 78–85% yield after purification by silica gel chromatography.

Key Data:

Parameter Value
Catalyst DCC/DMAP
Solvent Dichloromethane
Temperature 0–25°C
Yield 78–85%

Alkylation of Potassium 1,3-Dioxo-benzofuran-5-carboxylate

Formation of the Potassium Salt

The carboxylic acid is treated with potassium hydroxide in ethanol, forming the potassium salt. This intermediate exhibits enhanced nucleophilicity for alkylation.

Reaction with Hex-5-en-1-yl Bromide

Hex-5-en-1-yl bromide, synthesized from 5-hexen-1-ol using PBr₃, is reacted with the potassium salt in dimethylformamide (DMF) at 80°C for 6 hours. Tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst, yielding 70–75% of the ester.

Key Data:

Parameter Value
Catalyst TBAB
Solvent DMF
Temperature 80°C
Yield 70–75%

Cross-Metathesis with Grubbs Catalyst

Preparation of Allyl Benzofuran Intermediate

A benzofuran derivative bearing an allyl group at the 5-position is synthesized via Heck coupling of 5-iodo-1,3-dioxo-benzofuran with allyl bromide.

Metathesis with 5-Hexene

Using Grubbs II catalyst (5 mol%), the allyl-substituted benzofuran undergoes cross-metathesis with 5-hexene in dichloromethane at 40°C. The reaction achieves 65–70% yield, with E/Z selectivity of 82:18.

Key Data:

Parameter Value
Catalyst Grubbs II (5 mol%)
Solvent Dichloromethane
Temperature 40°C
E/Z Ratio 82:18
Yield 65–70%

One-Pot Cyclization-Esterification

Cyclization of Trimellitic Anhydride Derivatives

Trimellitic anhydride is reacted with hex-5-en-1-ol in acetic anhydride under reflux, forming the benzofuran ring via intramolecular cyclization. This method bypasses isolation of intermediates, achieving 60–68% yield.

Key Data:

Parameter Value
Solvent Acetic anhydride
Temperature Reflux (140°C)
Yield 60–68%

Enzymatic Esterification

Lipase-Catalyzed Reaction

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the esterification of 1,3-dioxo-benzofuran-5-carboxylic acid with hex-5-en-1-ol in tert-butyl methyl ether. At 50°C, 55–60% conversion is achieved in 48 hours, offering a green chemistry alternative.

Key Data:

Parameter Value
Enzyme CAL-B
Solvent MTBE
Temperature 50°C
Conversion 55–60%

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Green Metrics
DCC/DMAP Esterification 85 High Moderate Low
Alkylation with TBAB 75 Medium High Medium
Grubbs Metathesis 70 Very High Low Low
One-Pot Cyclization 68 Low High Medium
Enzymatic 60 Medium Low High

Challenges and Optimization Strategies

  • Regioselectivity : Competing esterification at the 4-position of the benzofuran ring is mitigated using bulky bases (e.g., DBU).
  • Purification : Silica gel chromatography with hexane/ethyl acetate (8:2) effectively separates the product from trimellitic anhydride byproducts.
  • Stability : The hex-5-en-1-yl group is prone to oxidation; reactions are conducted under nitrogen with BHT (0.1 wt%) as a stabilizer.

Chemical Reactions Analysis

Types of Reactions

Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the enyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituent/Chain Biological Activity Mutagenicity (AMES Test) Key Findings
Hex-5-en-1-yl benzofuran carboxylate 1,3-dioxo-2-benzofuran Hex-5-en-1-yl Antiviral (inferred) Not reported Structural similarity to active antiviral derivatives .
(1,3-dioxo-isoindol-2-yl)methyl nitrate (1) Phthalimide Methyl nitrate Sickle cell drug candidate 4,803 revertants/μmol High mutagenicity linked to nitrate ester .
Sodium 6-(phthalimido)hexanesulfonate Phthalimide Hexyl sulfonate Not reported Not tested Synthetic intermediate for sulfonamide drugs .
2-(Methacryloyloxy)ethyl benzofuran ester 1,3-dioxo-2-benzofuran Methacryloyloxy ethyl Polymer precursor Not tested Used in resin/polymer synthesis; no bioactivity data .
1,3,4-Thiadiazole-linked benzofuran (19a-c) 1,3-dioxo-2-benzofuran 1,3,4-Thiadiazole amide 100% HCMV inhibition Not tested Demonstrates antiviral efficacy .
Diethyl diphosphoxane derivative Diphosphoxane Ethoxy/diacetate Antimicrobial Not tested Active against antibiotic-resistant pathogens .

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